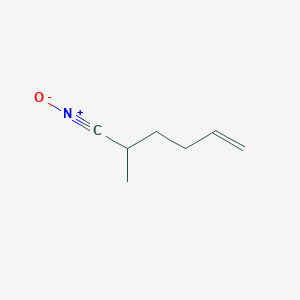

2-Methylhex-5-enenitrile oxide

Beschreibung

2-Methylhex-5-enenitrile oxide is an organic compound characterized by the presence of a nitrile oxide functional group attached to a hexene chain with a methyl substituent

Eigenschaften

CAS-Nummer |

144254-17-1 |

|---|---|

Molekularformel |

C7H11NO |

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

2-methylhex-5-enenitrile oxide |

InChI |

InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3 |

InChI-Schlüssel |

BIYOAZYRUZUUMD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C)C#[N+][O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylhex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylhex-5-ene with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the formation of an intermediate nitroso compound, which is subsequently oxidized to form the nitrile oxide.

Another method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 2-methylhex-5-enenitrile oxide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Radical-Mediated Pathways

Radical intermediates play a significant role in the reactivity of nitrile oxides. Control experiments with radical scavengers (TEMPO, BHT) during the aminocyanation of structurally related alkenes (e.g., 2-hydroxy-2-methylhex-5-enenitrile) demonstrated suppressed yields of the desired product (3a) and formation of trapped radicals (e.g., 9 , 10 , 11 ) .

-

Proposed Radical Mechanism :

-

Initiation : Copper-catalyzed generation of an N-centered radical via single-electron transfer (SET).

-

Addition : Radical addition to the alkene, forming a cyclic iminium radical intermediate (IV ).

-

Cyano Migration : β-Scission of the hydroxyalkyl radical (V ) followed by oxidation to a carbocation.

-

Key Evidence :

-

TEMPO-trapped product (9 ) and BHT-derived products (10 , 11 ) confirm radical intermediates .

-

Reduced yields (e.g., 33% with TEMPO vs. 60% control) highlight radical dependency .

Copper-Catalyzed Functionalization

2-Methylhex-5-enenitrile oxide may undergo copper-mediated reactions, as seen in analogous systems. For example, copper(III) intermediates facilitate aminocyanation via oxidative addition or SET pathways .

Reaction Pathway :

-

Oxidative addition of O-benzoylhydroxylamine to Cu(I) forms a Cu(III)-amino complex.

-

Alkene insertion generates a β-cyanoalkyl-Cu(III) species.

-

Reductive elimination yields the aminocyanation product.

Supporting Data :

-

Formation of byproducts 7 and 8 (via radical recombination) corroborates reversible SET steps involving Cu(II)/Cu(III) .

Oxime Derivatives

Reduction of the nitrile oxide to an oxime (e.g., using NaBH₄/EtOH) provides access to hydroxylamine derivatives, as seen in related systems .

Stability and Handling

-

Thermal Stability : Nitrile oxides are prone to dimerization (e.g., furoxan formation) at elevated temperatures. Storage at low temperatures (−20°C) in anhydrous solvents (THF, DCM) is recommended .

-

Synthetic Precautions : Use of radical inhibitors (e.g., BHT) may stabilize the compound during reactions involving metal catalysts .

Wissenschaftliche Forschungsanwendungen

2-Methylhex-5-enenitrile oxide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the hexene chain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylhex-5-enenitrile: Lacks the oxide functional group, resulting in different reactivity and applications.

2-Methylhex-5-enamine: Contains an amine group instead of a nitrile oxide, leading to different chemical behavior.

2-Methylhex-5-enol:

Uniqueness

2-Methylhex-5-enenitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and enables its use in a wide range of chemical transformations and applications. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.

Q & A

Q. Data contradiction resolution :

- If NMR signals overlap (e.g., due to stereoisomerism), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

What safety protocols are critical when handling 2-methylhex-5-enenitrile oxide in the laboratory?

- Respiratory protection : Use NIOSH/MSHA-approved respirators with organic vapor cartridges due to potential volatility and respiratory toxicity .

- Skin/eye protection : Wear nitrile gloves (tested for chemical compatibility) and ANSI-approved goggles.

- Reactivity precautions : Nitrile oxides are prone to dimerization; store at low temperatures (−20°C) under inert gas (N₂/Ar) to minimize degradation .

Advanced Research Questions

How can computational chemistry optimize reaction pathways for synthesizing 2-methylhex-5-enenitrile oxide?

- Use density functional theory (DFT) to model the [3+2] cycloaddition reactivity of nitrile oxides. For example:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity with dipolarophiles like alkenes.

- Simulate transition states to identify energy barriers for competing pathways (e.g., dimerization vs. desired cycloaddition).

- Validate predictions experimentally using kinetic studies (e.g., reaction progress monitored via in-situ IR) .

How do solvent polarity and temperature influence the stability of 2-methylhex-5-enenitrile oxide?

Q. Experimental design :

- Conduct accelerated stability studies by varying solvents (e.g., hexane vs. DMSO) and temperatures (25°C vs. 40°C).

- Monitor degradation via HPLC-UV or GC-MS at intervals (0, 24, 48 hours).

Q. Key findings from analogous compounds :

- Polar aprotic solvents (e.g., acetonitrile) stabilize nitrile oxides by reducing dimerization rates .

- Elevated temperatures (>30°C) accelerate decomposition; half-life decreases by ~50% per 10°C increase .

What strategies mitigate contradictions in crystallographic data for nitrile oxide derivatives?

- SHELX refinement : Use SHELXL for small-molecule crystallography to resolve disordered atoms or twinning artifacts. For example:

- Compare results with Cambridge Structural Database (CSD) entries for analogous nitrile oxides to validate bond lengths/angles .

How can 2-methylhex-5-enenitrile oxide be applied in asymmetric catalysis or natural product synthesis?

- Cycloaddition applications : Use as a dipolarophile in enantioselective synthesis of isoxazolines, leveraging chiral catalysts (e.g., Evans’ oxazaborolidines).

- Case study : In the synthesis of β-lactam antibiotics, nitrile oxides enable rapid assembly of heterocyclic cores .

- Challenges : Competing side reactions (e.g., hydrolysis of nitrile oxide to nitro compound) require anhydrous conditions and rigorous exclusion of moisture .

Methodological Tables

Q. Table 1. Key Spectral Data for 2-Methylhex-5-enenitrile Oxide

| Technique | Expected Signals | Reference |

|---|---|---|

| IR | C≡N⁺–O⁻: ~2250 cm⁻¹; C=C: ~1650 cm⁻¹ | |

| ¹H NMR | C5 alkene: δ 5.2–5.4 (m); C2 CH₃: δ 1.3 | |

| 13C NMR | C≡N⁺–O⁻: ~125 ppm; C=C: ~130 ppm | |

| HRMS (ESI+) | [M+H]⁺: Calc. 126.0681, Found: 126.0683 |

Q. Table 2. Stability of Nitrile Oxides in Common Solvents

| Solvent | Half-life (25°C, hours) | Degradation Product |

|---|---|---|

| Hexane | 48 | Dimer |

| Acetonitrile | 96 | None (stable) |

| DMSO | 24 | Nitro compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.